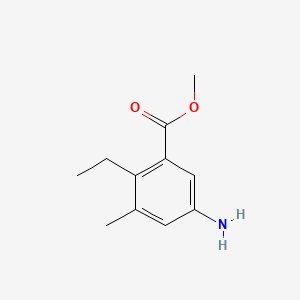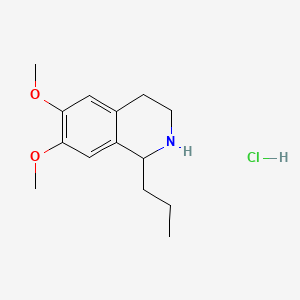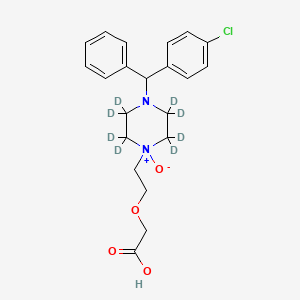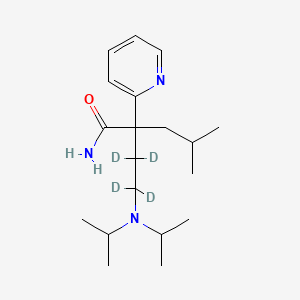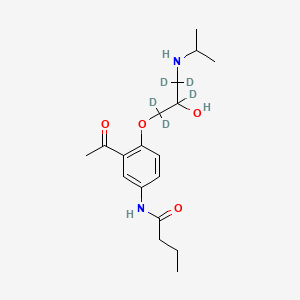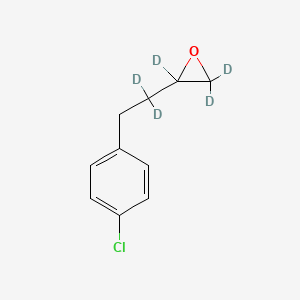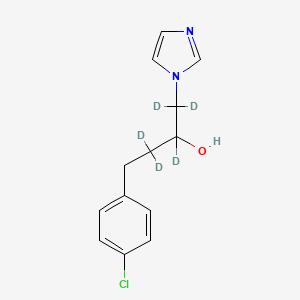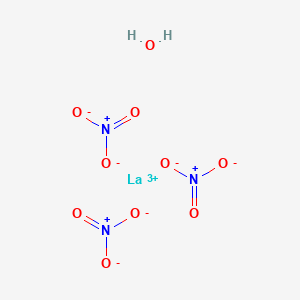
Lanthanum(III) nitrate hydrate
Overview
Description
Lanthanum(III) nitrate hydrate is a white crystalline solid that is highly soluble in water. It is commonly used as a source of lanthanum ions in various chemical reactions and applications. The compound is known for its stability and ease of handling, making it a valuable reagent in both laboratory and industrial settings .
Preparation Methods
Lanthanum(III) nitrate hydrate can be synthesized through several methods:
-
Reaction with Nitric Acid: : Lanthanum oxide or lanthanum hydroxide is dissolved in dilute nitric acid, followed by crystallization after evaporation in a water bath .
Reaction Equation: [ \text{La}_2\text{O}_3 + 6\text{HNO}_3 \rightarrow 2\text{La(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ] [ \text{La(OH)}_3 + 3\text{HNO}_3 \rightarrow \text{La(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ] [ \text{La}_2(\text{CO}_3)_3 + 6\text{HNO}_3 \rightarrow 2\text{La(NO}_3\text{)}_3 + 3\text{CO}_2 + 3\text{H}_2\text{O} ]
-
Industrial Production: : The rare earth ammonium sulfate double salt is dissolved with sodium hydroxide, oxidized by air, leached with dilute nitric acid, and the cerium-rich slag is separated. The solution is lanthanum-rich mother liquor, which is extracted and separated, and then crystallized to obtain enriched lanthanum nitrate .
Chemical Reactions Analysis
Lanthanum(III) nitrate hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can act as an oxidizing agent due to the presence of nitrate ions.
Substitution Reactions: It is used in the synthesis of α-aminonitriles by a one-pot three-component coupling of the carbonyl compound, amine, and trimethylsilyl cyanide.
Catalytic Reactions: It serves as a catalyst in the chemoselective deprotection of acetonides, acetylation of alcohols, phenols, and amines with acetic anhydride.
Scientific Research Applications
Lanthanum(III) nitrate hydrate has a wide range of applications in scientific research:
Nanomaterial Synthesis: It serves as a precursor in the preparation of lanthanum-based nanoparticles and luminescent coordination polymer nanosheets.
Biology and Medicine: It has been studied for its low-dose excitatory effect on learning and memory in mice, related to phosphorylation levels of cAMP response element binding protein and Jun-amino-terminal kinase proteins.
Mechanism of Action
The mechanism of action of lanthanum(III) nitrate hydrate involves its role as a catalyst in various chemical reactions. It facilitates the formation of intermediate complexes with reactants, thereby lowering the activation energy and increasing the reaction rate. The nitrate ions also play a crucial role in oxidation-reduction reactions by acting as electron acceptors .
Comparison with Similar Compounds
Lanthanum(III) nitrate hydrate can be compared with other similar compounds such as:
- Cerium(III) nitrate hydrate
- Neodymium(III) nitrate hydrate
- Praseodymium(III) nitrate hydrate
- Samarium(III) nitrate hydrate
- Yttrium(III) nitrate hydrate
- Gadolinium(III) nitrate hydrate
These compounds share similar properties and applications but differ in their specific reactivity and catalytic efficiency. This compound is unique due to its high stability, low toxicity, and mild reaction conditions, making it a preferred choice in many applications .
Properties
IUPAC Name |
lanthanum(3+);trinitrate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/La.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMFKXBHFRRAAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2LaN3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662309 | |
| Record name | Lanthanum nitrate--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100587-94-8 | |
| Record name | Lanthanum nitrate--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lanthanum(III) nitrate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the typical coordination environment of Lanthanum(III) in complexes with Lanthanum nitrate hydrate?
A1: Lanthanum(III) ions exhibit a high coordination number due to their large ionic radius. In complexes synthesized with Lanthanum nitrate hydrate, the Lanthanum(III) ion is often coordinated by ten oxygen atoms. These oxygen atoms originate from three nitrate ions, two water molecules, and two alcohol molecules. [, , ]
Q2: Can you provide an example of a Lanthanum nitrate hydrate complex and its crystal structure?
A2: One example is the complex formed with the ligand 4-(p-dimethylaminobenzaldehydeamino)-4H-1,2,4-triazole (L). The complex has the formula LaL3(NO3)3•(H2O)2•(C2H5OH)2. Crystal structure analysis revealed that it crystallizes in a monoclinic system, belonging to the space group Cc. The unit cell dimensions are a=8.4649(12) nm, b=17.593 3(19) nm, c=33.902(3) nm, with β=90.152(2)° and Z=4. [, , ]
Q3: How does Lanthanum nitrate hydrate contribute to the synthesis of nanoparticles?
A3: Lanthanum nitrate hydrate serves as a valuable precursor in nanoparticle synthesis. For instance, it can be reacted with ammonium fluoride in dimethyl sulfoxide (DMSO) to synthesize Cerium(III)-doped Lanthanum fluoride (LaF3:Ce3+) nanoparticles. This reaction allows for control over particle size and doping levels, influencing the material's luminescent properties. []
Q4: What are the catalytic applications of Lanthanum nitrate hydrate?
A4: Lanthanum nitrate hydrate, along with Lanthanum triisopropoxide [La(Oi-Pr)3] and Lanthanum triflate [La(OTf)3], demonstrates significant catalytic activity in transesterification reactions. This is attributed to their ability to act as Lewis acids, activating carbonyl groups and facilitating nucleophilic attack by alcohols. Notably, Lanthanum nitrate hydrate contributes to the formation of catalytically active "lanthanum(III) nitrate alkoxide" species when reacted with methyltrioctylphosphonium methyl carbonate. []
Q5: Is Lanthanum nitrate hydrate used in asymmetric synthesis?
A5: Yes, Lanthanum nitrate hydrate plays a crucial role in improving the practicality and efficiency of asymmetric amination reactions. It can replace Lanthanum triisopropoxide in lanthanum/amide complex-catalyzed reactions, making the process more cost-effective and scalable without compromising enantioselectivity. This approach has been successfully applied in the synthesis of AS-3201, a potent aldose reductase inhibitor. []
Q6: How is Lanthanum nitrate hydrate used in material science?
A6: Lanthanum nitrate hydrate is a key ingredient in the fabrication of lanthanum-doped materials. For example, it's used alongside lead acetate trihydrate, zirconium propoxide, and titanium propoxide to create Lanthanum-doped Lead Zirconate Titanate (PLZT) thin films via the sol-gel process. These films exhibit interesting electrical properties, including the propagation of solitary waves under the influence of an electric field. []
Q7: Can Lanthanum nitrate hydrate be used to modify the properties of Zinc oxide nanoparticles?
A7: Yes, Lanthanum nitrate hydrate can be used as a dopant to enhance the photocatalytic activity of Zinc oxide (ZnO) nanoparticles. The hydrothermal synthesis of ZnO with Lanthanum nitrate hydrate leads to the formation of La3+-doped ZnO nanoparticles, which demonstrate increased efficiency in the photocatalytic degradation of unsymmetrical dimethylhydrazine (UDMH) wastewater compared to undoped ZnO. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3beta-[(alpha-D-Glucopyranosyl)oxy]-14-hydroxy-5beta-card-20(22)-enolide](/img/structure/B563182.png)
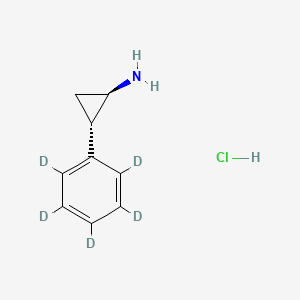
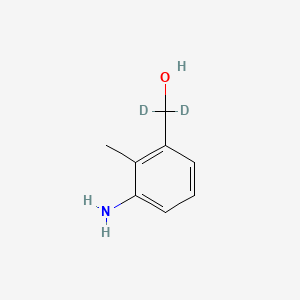
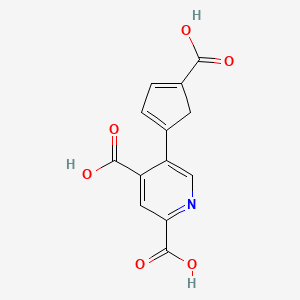
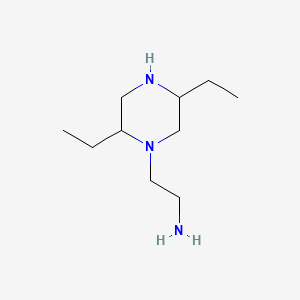
![7-O-ethyl 1-O-methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]heptanedioate](/img/structure/B563192.png)
